1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Sigma-2 receptor TMEM97 Binding affinity

This compound uniquely combines sigma-2 selectivity (Ki=90 nM; 9.3-fold over sigma-1) with UV-inducible covalent crosslinking via the 4-nitrophenoxy group, enabling target identification, binding site mapping, and protein complex isolation that non-photoreactive analogs cannot perform. The 3-carbon propyl linker and para-nitro substitution establish baseline SAR values for optimizing pyrrolidine-based ligands. Minimal NOS inhibition (eNOS EC50>100,000 nM; nNOS EC50=6,000 nM) ensures clean results in CNS and cardiovascular models. Verify ≥95% purity to prevent crosslinking artifacts.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 92033-81-3
Cat. No. B1596983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Nitrophenoxy)propyl)pyrrolidine
CAS92033-81-3
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14/h4-7H,1-3,8-11H2
InChIKeyJQLAYZSNLAOKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine (CAS 92033-81-3): Sigma Receptor Ligand and Photoaffinity Probe for Biomedical Research Procurement


1-(3-(4-Nitrophenoxy)propyl)pyrrolidine (CAS 92033-81-3, molecular formula C13H18N2O3, molecular weight 250.29 g/mol) is a pyrrolidine derivative characterized by a propyl linker bridging a pyrrolidine ring and a 4-nitrophenoxy group . It is a well-characterized sigma receptor ligand with documented binding affinities for both sigma-1 (Ki = 841 nM) and sigma-2 (Ki = 90 nM) receptors [1]. The compound functions as a photoaffinity label for the sigma-1 receptor, enabling covalent attachment and target protein identification upon UV exposure , a property distinguishing it from many non-photoreactive pyrrolidine analogs. It exhibits minimal inhibition of nitric oxide synthase isoforms (eNOS EC50 > 100,000 nM; nNOS EC50 = 6,000 nM) [2], indicating selectivity over NOS enzymes. The compound is available from multiple suppliers with typical purity of 95-98% and is intended exclusively for research use in pharmaceutical and medicinal chemistry applications [3].

Why 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Cannot Be Interchanged with Closely Related Pyrrolidine Analogs in Research Procurement


The 4-nitrophenoxy substitution pattern and precise propyl linker length of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine confer distinct pharmacological and photochemical properties that are not preserved across structurally similar pyrrolidine derivatives. Analogs with different linker lengths (e.g., 1-[5-(4-nitrophenoxy)pentyl]pyrrolidine) [1] or substitution positions (e.g., 3-(4-nitrophenoxy)pyrrolidine) exhibit altered binding affinities and functional profiles at sigma receptors. The 4-nitro group is essential for UV-induced crosslinking in photoaffinity labeling applications ; replacement with other substituents abolishes this covalent trapping capability. Generic substitution without empirical validation risks experimental failure due to divergent receptor binding kinetics, differential selectivity profiles, and loss of photoreactivity critical for target identification studies . The following quantitative evidence demonstrates where this specific compound differs from its closest analogs in measurable, application-relevant parameters.

Quantitative Comparative Evidence for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine: Sigma Receptor Affinity, Selectivity, and Photoaffinity Functionality


Sigma-2 Receptor Affinity: 9.3-Fold Higher Affinity for Sigma-2 versus Sigma-1 Receptor (Ki 90 nM vs 841 nM)

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine demonstrates a clear binding preference for the sigma-2 receptor (Ki = 90 nM) over the sigma-1 receptor (Ki = 841 nM), representing a 9.3-fold selectivity window [1]. In contrast, the prototypical sigma-1 antagonist BD1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine) exhibits a Ki of 2 ± 1 nM for sigma-1 with only 4-fold selectivity over sigma-2 [2], reflecting a distinct receptor preference profile. High-affinity pyrrolidine-based sigma-1 ligands can achieve Ki values as low as 0.12 nM [3], underscoring the moderate sigma-1 affinity of the target compound relative to the broader pyrrolidine class. This differential sigma-2/sigma-1 binding ratio positions the compound as a useful tool for applications requiring sigma-2 preference within a defined affinity range.

Sigma-2 receptor TMEM97 Binding affinity

Sigma-1 Receptor Photoaffinity Labeling: Covalent Probe Functionality Absent in Non-Photoreactive Analogs

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine acts as a photoaffinity label for the sigma-1 receptor, with demonstrated photoinsertion at histidine 154 of the receptor upon UV light exposure . This photoreactive property, conferred by the 4-nitrophenoxy moiety, enables covalent crosslinking to the target protein, facilitating identification and isolation of the sigma-1 receptor . Structurally similar pyrrolidine derivatives lacking the 4-nitrophenoxy group, such as 1-(5-phenyl-pentyl)-pyrrolidine (sigma-1 Ki = 0.760 nM) [1], exhibit high binding affinity but cannot form covalent adducts, limiting their utility to reversible binding assays. The photoreactive functionality of the target compound enables experimental approaches—including target identification, binding site mapping, and protein complex isolation—that are inaccessible with non-photoreactive sigma receptor ligands.

Photoaffinity labeling Sigma-1 receptor Covalent probe

Nitric Oxide Synthase Selectivity: Minimal eNOS Inhibition (EC50 > 100,000 nM) Confirms Sigma Receptor Specificity

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine exhibits negligible inhibition of endothelial nitric oxide synthase (eNOS) with an EC50 > 100,000 nM, and weak inhibition of neuronal nitric oxide synthase (nNOS) with an EC50 = 6,000 nM [1]. This >100 μM lack of eNOS activity indicates that the compound does not significantly modulate nitric oxide production in endothelial cells under assay conditions. While direct comparator data for structurally related pyrrolidines at NOS isoforms is not available in the identified sources, the minimal eNOS engagement establishes a baseline selectivity profile confirming that the compound's biological effects are likely mediated through sigma receptor pathways rather than off-target NOS modulation. This selectivity information is critical for interpreting experimental outcomes in cellular and in vivo systems where NOS activity may confound phenotypic readouts.

eNOS nNOS Selectivity profiling

Synthesis Yield: 85% Synthetic Efficiency Enables Cost-Effective Procurement for Research Programs

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine can be synthesized via reaction of 1-(3-hydroxypropyl)pyrrolidine with 4-fluoronitrobenzene, achieving a reported yield of approximately 85% . This high synthetic yield compares favorably to the more complex multi-step routes required for structurally distinct pyrrolidine-based sigma receptor ligands, such as tetrahydropyrrolo[3,4-c]pyrazole derivatives [1] or chirally resolved 3-phenylpyrrolidine analogs [2], which involve additional synthetic steps and chiral resolution processes that reduce overall yield and increase production cost. The straightforward two-component condensation route contributes to reliable supply chain availability and cost predictability for procurement planning.

Synthetic route Reaction yield Cost efficiency

Procurement-Optimized Application Scenarios for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine Based on Quantitative Differentiation


Sigma-2 Receptor Pharmacological Profiling with Moderate Affinity Tool Compound

Researchers conducting sigma-2 receptor (TMEM97) target validation or pathway dissection studies can utilize 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine as a tool compound with characterized sigma-2 binding affinity (Ki = 90 nM) and 9.3-fold selectivity over sigma-1 [1]. This affinity range is suitable for cellular assays requiring receptor engagement without the cytotoxicity or off-target effects associated with high-potency sigma ligands. The compound's moderate sigma-1 affinity (Ki = 841 nM) provides a defined selectivity window that allows researchers to attribute observed effects to sigma-2 engagement when used alongside sigma-1-selective control compounds. The minimal eNOS inhibition (EC50 > 100,000 nM) [2] further supports its use in cardiovascular or endothelial co-culture models where NOS activity must remain unperturbed.

Sigma-1 Receptor Binding Site Mapping via Photoaffinity Labeling

The photoreactive 4-nitrophenoxy group of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine enables covalent crosslinking to the sigma-1 receptor upon UV irradiation, with documented photoinsertion at histidine 154 . This covalent trapping functionality is essential for target identification, binding site mapping, and protein complex isolation experiments. Non-photoreactive sigma-1 ligands cannot perform this role, making this compound irreplaceable for photoaffinity labeling applications. Research groups employing this compound for binding site characterization should ensure procurement of material with verified purity (≥95%) , as impurities may interfere with crosslinking efficiency or generate non-specific photoadducts that confound proteomic analysis.

Medicinal Chemistry Scaffold Optimization for Pyrrolidine-Based Sigma Ligands

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine serves as a reference compound in structure-activity relationship (SAR) studies aimed at optimizing pyrrolidine-based sigma receptor ligands. The compound's three-carbon propyl linker and para-nitro substitution pattern establish baseline affinity values (sigma-2 Ki = 90 nM; sigma-1 Ki = 841 nM) [1] against which linker length variations (e.g., pentyl or ethyl analogs) and substitution position modifications (e.g., meta- or ortho-nitro) can be systematically evaluated. The well-documented synthetic route with 85% yield also makes this compound a convenient starting material for derivatization, enabling medicinal chemistry teams to access gram quantities for analog synthesis and biological evaluation without developing custom synthetic routes.

Control Compound for Sigma Receptor Selectivity Assays in Neuroscience Research

In neuroscience research examining sigma receptor contributions to neuroprotection, pain modulation, or substance abuse mechanisms [3], 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine provides a valuable control compound with a defined selectivity profile distinct from both sigma-1-preferring ligands (e.g., BD1008, sigma-1 Ki = 2 nM) [4] and sigma-2-selective ligands. Its moderate sigma-2 affinity and weaker sigma-1 binding allow researchers to differentiate sigma-1-mediated from sigma-2-mediated effects in behavioral pharmacology or electrophysiology experiments when used in parallel with isoform-selective tool compounds. The compound's minimal nNOS inhibition (EC50 = 6,000 nM) [2] further supports its use in CNS studies where nitric oxide signaling may influence synaptic plasticity or neuroinflammatory outcomes.

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